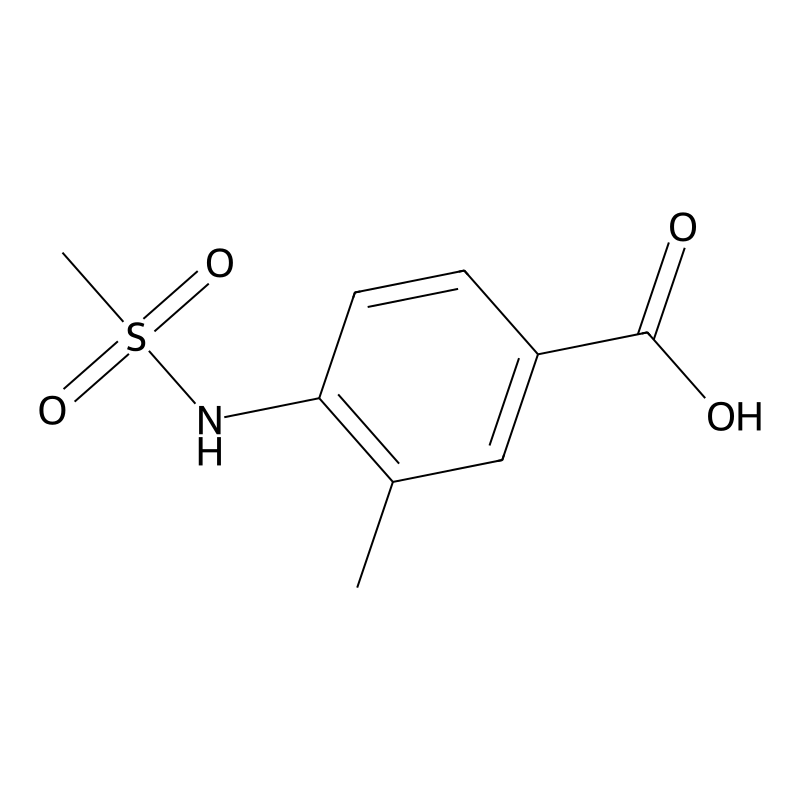3-Methyl-4-(methylsulfonamido)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid
Field: Organic Chemistry.
Application: This compound is an intermediate product in the preparation of the cardiotonic drugs Sulmazole and Isomazole.
Antifungal Activity of Novel Sulfone Derivatives
Field: Medicinal Chemistry.
Double Decarboxylative Coupling Reactions of Carboxylic Acids
Proteomics Research
Biological Potential of Indole Derivatives
Field: Pharmaceutical Sciences.
Physical and Chemical Properties
3-Methyl-4-(methylsulfonamido)benzoic acid is an aromatic sulfonamide compound characterized by a methyl group and a methylsulfonamido functional group attached to a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 215.23 g/mol. The compound's structure includes a benzene ring with a methyl group at the meta position (3) and a methylsulfonamido group at the para position (4). This unique arrangement contributes to its chemical properties and biological activities.
- Reduction: The nitro group is reduced using iron powder in the presence of a proton acid, resulting in the formation of the corresponding amine.
- Neutralization: The reaction mixture is neutralized using sodium carbonate, leading to the precipitation of the desired product.
- Purification: The precipitate is filtered, washed, and dried to yield 3-Methyl-4-(methylsulfonamido)benzoic acid in high purity and yield (up to 90.1%) .
3-Methyl-4-(methylsulfonamido)benzoic acid exhibits notable biological activity, particularly as an anti-inflammatory agent. It may also possess antibacterial properties due to its sulfonamide moiety, which is known for inhibiting bacterial growth by interfering with folic acid synthesis. Additionally, its structural similarity to other biologically active compounds suggests potential applications in pharmacology and medicinal chemistry.
The primary method for synthesizing 3-Methyl-4-(methylsulfonamido)benzoic acid involves the reduction of 3-Methyl-4-nitrobenzoic acid using reduced iron powder under acidic conditions. The detailed synthesis steps include:
- Preparation of Reaction Mixture: Combine 3-Methyl-4-nitrobenzoic acid with a quaternary phase transfer catalyst and a stirring solvent.
- Reduction Reaction: Add reduced iron powder and proton acid, heat to reflux (85-110 °C), and stir for several hours (2-6 hours).
- Post-reaction Processing: Cool the mixture, add sodium carbonate for neutralization, filter to remove iron residues, and precipitate the product by adjusting the pH with an acid .
3-Methyl-4-(methylsulfonamido)benzoic acid has several applications:
- Pharmaceuticals: Used as an intermediate in drug development due to its anti-inflammatory and antibacterial properties.
- Chemical Synthesis: Serves as a building block for synthesizing more complex organic compounds.
- Research: Utilized in biological studies to explore mechanisms of action related to sulfonamide antibiotics.
Several compounds share structural similarities with 3-Methyl-4-(methylsulfonamido)benzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 3-Methyl-2-(methylsulfonamido)benzoic acid | 926206-21-5 | 1.00 |
| 5-Methyl-2-(methylsulfonamido)benzoic acid | 1017051-55-6 | 1.00 |
| 4-Methyl-3-(methylsulfonamido)benzoic acid | 450368-33-9 | 0.95 |
| Methyl 2-methanesulfonamidobenzoate | 716-41-6 | 0.92 |
Uniqueness: The unique positioning of the methylsulfonamido group at the para position relative to the methyl group distinguishes this compound from others in its class, potentially influencing its biological activity and solubility characteristics.








